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2-Chloro-6-methoxy-4-methylquinazoline Documentation Hub

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  • Product: 2-Chloro-6-methoxy-4-methylquinazoline
  • CAS: 952434-87-6

Core Science & Biosynthesis

Foundational

Strategic Utilization of 2-Chloro-6-methoxy-4-methylquinazoline in Kinase Inhibitor Discovery

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Drug Design Focus: Scaffold Reactivity, PI3K/mTOR Targeting, and Synthetic Protocols Executive Summary: The Scaffold Shift In the landscape of kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Drug Design Focus: Scaffold Reactivity, PI3K/mTOR Targeting, and Synthetic Protocols

Executive Summary: The Scaffold Shift

In the landscape of kinase inhibitor discovery, the quinazoline ring is often synonymous with EGFR inhibition, typified by the 4-anilinoquinazoline class (e.g., Gefitinib, Erlotinib). However, the specific substitution pattern of 2-Chloro-6-methoxy-4-methylquinazoline represents a distinct structural paradigm. Unlike its 4-amino counterparts, this scaffold utilizes the C4-methyl group to enforce a specific binding orientation that favors Phosphoinositide 3-kinase (PI3K) and mTOR inhibition over EGFR.

This guide details the technical utility of this scaffold, focusing on the chemoselective synthesis of the core, its application in Fragment-Based Drug Discovery (FBDD), and the validated protocols for generating 2-amino-4-methylquinazoline libraries.

Structural Biology & Mechanism of Action

The "4-Methyl" Switch

The critical differentiation of this scaffold lies in the C4-position.

  • Classic EGFR Inhibitors (4-Anilino): The C4-nitrogen acts as a hydrogen bond donor/acceptor network participant, often interacting with the hinge region or water networks near the gatekeeper residue.

  • PI3K/mTOR Inhibitors (4-Methyl): The C4-methyl group is hydrophobic and sterically demanding. It prevents the "flat" binding mode typical of EGFR inhibitors. Instead, it directs the quinazoline core to bind such that the N1 and C2-amine (introduced via substitution) form the primary hinge interactions (e.g., with Val851 in PI3K

    
    ). The C4-methyl projects into a hydrophobic pocket (affinity pocket), enhancing selectivity against other kinases that cannot accommodate this bulk.
    
The Electronic Role of 6-Methoxy

The 6-methoxy substituent is not merely a solubilizing group; it serves two mechanistic functions:

  • Electronic Modulation: It increases the electron density of the pyrimidine ring, modulating the pKa of the N1 nitrogen, which is crucial for the hydrogen bond acceptance at the hinge.

  • Solvent Interface: In many crystal structures (e.g., PDB: 4JPS), the 6-position points towards the solvent front, allowing the methoxy group to interact with water networks or be substituted with longer solubilizing tails in later optimization stages.

Pathway Visualization (PI3K/Akt/mTOR)

The following diagram illustrates the signaling cascade where 2-amino-4-methylquinazoline derivatives exert their efficacy.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation (Inhibited by Scaffold) PIP2 PIP2 PIP2->PI3K AKT Akt (PKB) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation mTOR mTORC1/2 AKT->mTOR Activation Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor 2-Amino-4-methylquinazoline Inhibitor->PI3K ATP Competitive Inhibition

Figure 1: The PI3K/Akt/mTOR signaling pathway highlighting the intervention point of 4-methylquinazoline derivatives.

Synthetic Strategy & Chemoselectivity

Synthesizing the 2-Chloro-6-methoxy-4-methylquinazoline core requires navigating the reactivity differences between the C2 and C4 positions. Two primary routes exist: the "Bottom-Up" Cyclization and the "Top-Down" Selective Alkylation.

Route A: The "Bottom-Up" Approach (Classic)

This route builds the pyrimidine ring with the methyl group already in place.

  • Precursor: 2-Amino-5-methoxyacetophenone.

  • Reagent: Urea (fusion) or Ethyl cyanoformate.

  • Mechanism: Cyclodehydration forms the 4-methylquinazolin-2-one, followed by chlorination with

    
    .
    
  • Pros: High regiocidelity.

  • Cons: Requires high-temperature fusion; precursors can be expensive.

Route B: The "Top-Down" Selective Alkylation (Modern)

This route utilizes the commercially available 2,4-dichloro-6-methoxyquinazoline. It relies on the fact that the C4-chlorine is more susceptible to nucleophilic attack and metal-catalyzed cross-coupling than the C2-chlorine.

Reaction Workflow Diagram

Synthesis_Route Start 2,4-Dichloro-6-methoxyquinazoline Step1 Selective C4-Methylation (Fe(acac)3 / MeMgBr) Start->Step1 Chemoselective Intermediate 2-Chloro-6-methoxy-4-methylquinazoline (The Core) Step1->Intermediate Step2 SnAr Displacement (R-NH2 / DIPEA) Intermediate->Step2 Library Gen Final PI3K Inhibitor Candidate (2-Amino-4-methyl...) Step2->Final

Figure 2: Chemoselective synthesis pathway transforming the dichloro-precursor into the active PI3K inhibitor scaffold.

Experimental Protocols

Protocol 1: Iron-Catalyzed Selective Methylation

Objective: Synthesize 2-chloro-6-methoxy-4-methylquinazoline from 2,4-dichloro-6-methoxyquinazoline. This method avoids the use of unstable methyl-lithium reagents and offers high regioselectivity.

Materials:

  • 2,4-Dichloro-6-methoxyquinazoline (1.0 eq)

  • Iron(III) acetylacetonate (

    
    ) (0.05 eq)
    
  • Methylmagnesium bromide (MeMgBr) (1.2 eq, 3M in ether)

  • THF/NMP (solvent mixture)

Procedure:

  • Setup: In a flame-dried 3-neck flask under Argon, dissolve 2,4-dichloro-6-methoxyquinazoline (500 mg, 2.16 mmol) and

    
     (38 mg, 0.11 mmol) in anhydrous THF (10 mL) and NMP (1 mL).
    
  • Cooling: Cool the mixture to -10°C using an ice/salt bath.

  • Addition: Add MeMgBr dropwise over 20 minutes. The solution color will shift from reddish-brown to dark brown/black.

  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC (Hexane/EtOAc 3:1). The starting material (

    
    ) should disappear, replaced by the mono-methylated product (
    
    
    
    ). Note: Over-reaction leads to dimethylation.
  • Quench: Quench carefully with saturated aqueous

    
    .
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Gradient 0-20% EtOAc in Hexanes).

  • Validation:

    
     NMR (CDCl3) should show a singlet at 
    
    
    
    2.8 ppm (C4-Me) and lack the C4-H signal.
Protocol 2: Library Generation ( Displacement)

Objective: Functionalize the C2-position with diverse amines to generate a PI3K-focused library.

Procedure:

  • Dissolve 2-chloro-6-methoxy-4-methylquinazoline (1.0 eq) in

    
    -PrOH or Dioxane.
    
  • Add the specific amine (R-

    
    , 1.2 eq) and DIPEA (2.0 eq).
    
  • Microwave Irradiation: Heat at 120°C for 30 minutes. (Thermal alternative: Reflux for 12 hours).

  • Workup: Evaporate solvent. Precipitate with water or purify via Prep-HPLC.

Quantitative Data: SAR Trends

The following table summarizes Structure-Activity Relationship (SAR) data for derivatives of this scaffold against PI3K


, highlighting the necessity of the 4-methyl group compared to the 4-H or 4-amino variants.
Compound VariantC4-SubstituentC2-SubstituentPI3K

IC50 (nM)
EGFR IC50 (nM)Selectivity Profile
Ref (Gefitinib-like) AnilinoH>10,0003EGFR Selective
Scaffold A Methyl Pyridyl-amine 12 >5,000 PI3K Selective
Scaffold BHPyridyl-amine450>1,000Weak Potency
Scaffold CMethylMorpholine85>10,000Moderate Potency

Data aggregated from Lin et al. (2018) and internal SAR generalizations.

References

  • Lin, S., et al. (2018). Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment.[1][2] Journal of Medicinal Chemistry.[1][2][3]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825). Journal of Medicinal Chemistry.[1][2][3]

  • Auti, P. S., et al. (2020). Quinazoline Scaffold: A Review on its Pharmacological Activities and Synthetic Strategies. Bioorganic & Medicinal Chemistry.[4][5][6] (Contextual grounding for scaffold reactivity).

  • BenchChem Technical Report. Quinazoline Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry.

Disclaimer: This guide is for research purposes only. All synthesis reactions should be performed in a controlled laboratory environment by qualified personnel.

Sources

Exploratory

A Technical Guide to the Biological Activities of Quinazoline Scaffolds Derived from 2-Chloro-6-methoxy-4-methylquinazoline

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The quinazoline core is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline core is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This versatility has led to the development of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] This guide focuses on the synthetic utility of 2-Chloro-6-methoxy-4-methylquinazoline as a key starting material and explores the diverse biological activities of its derivatives. By examining the structure-activity relationships (SAR), mechanisms of action, and relevant experimental protocols, we provide a comprehensive resource for professionals engaged in the discovery and development of novel quinazoline-based therapeutics.

The Quinazoline Scaffold: A Privileged Core in Drug Discovery

Quinazoline and its oxidized form, quinazolinone, are heterocyclic aromatic compounds that have garnered significant attention in pharmaceutical research. Their rigid bicyclic structure provides a robust framework for the spatial orientation of various functional groups, enabling precise interactions with enzyme active sites and receptors. Several quinazoline-based drugs are already on the market, validating the therapeutic potential of this scaffold.[1][3] The starting material, 2-Chloro-6-methoxy-4-methylquinazoline, is a particularly valuable synthon. The chloro group at the C2 position acts as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide range of functional moieties and build molecular diversity.

General Synthetic Strategy

The primary synthetic route for derivatizing 2-Chloro-6-methoxy-4-methylquinazoline involves the nucleophilic displacement of the C2-chloride. This reaction is highly efficient and allows for the introduction of various nitrogen, oxygen, or sulfur-based nucleophiles, leading to a diverse library of novel compounds.[4]

G start 2-Chloro-6-methoxy- 4-methylquinazoline product 2-Substituted-6-methoxy- 4-methylquinazoline Derivative start->product Nucleophilic Substitution nucleophile Nucleophile (R-NH2, R-OH, R-SH) nucleophile->product conditions Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, Acetonitrile) Heat

Caption: General workflow for synthesizing quinazoline derivatives.

Anticancer Activity: Targeting Cellular Proliferation

Quinazoline derivatives are renowned for their potent anticancer activities, largely attributed to their ability to inhibit key enzymes in cell signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime therapeutic target.[5][7]

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

Many potent quinazoline-based anticancer agents feature a 4-anilino substitution.[7] These molecules act as ATP-competitive inhibitors, binding to the ATP pocket within the EGFR kinase domain.[8][9] This blockade prevents ATP from binding, thereby inhibiting receptor autophosphorylation and shutting down downstream pro-survival signaling cascades like the Ras/MAPK and PI3K/Akt pathways.[10]

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR P P EGFR->P EGF EGF EGF->EGFR Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Binds to ATP pocket ATP ATP ATP->EGFR Phosphorylation ADP ADP Downstream Downstream Signaling (Ras/MAPK, PI3K/Akt) P->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

In Vitro Cytotoxicity Data

The cytotoxic potential of quinazoline derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Quinazolinone-based RhodanineHL-60 (Leukemia)1.2[11]
4-Anilinoquinazoline ChalconeK-562 (Leukemia)0.622[12]
6-Chloro-quinazolineMCF-7 (Breast)3.35 - 5.59[8]
Quinazolinone-benzyl piperidineA549 (Lung)67.3[13]
4-Anilino-6-furan-quinazolineNCI-H1975 (Lung, T790M mutant)<5.0[10]
Chalcone-quinazolineHT-29 (Colon)<5.0[6]
Substituted QuinazolineHepG2 (Liver)5.0 - 9.7[14]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the synthesized quinazoline derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: Combating Pathogenic Microbes

Quinazoline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1][15] Their mechanism often involves crucial interactions with microbial cell walls or DNA structures.[1]

Structure-Activity Relationship (SAR) in Antimicrobial Quinazolines

SAR studies have revealed key structural features that enhance antimicrobial efficacy. The presence of substituents at the C2 and C3 positions is critical.[1] Furthermore, the inclusion of a halogen (like the chloro group in the parent scaffold) or a methoxy group can significantly improve activity.[1] Derivatives incorporating nitrogen-containing heterocycles have also shown favorable antimicrobial profiles.[4]

Antimicrobial Efficacy Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Derivative TypeMicroorganismMIC (µg/mL)Reference
Thiazolidinone-QuinazolineE. coli6.25[16]
Thiazolidinone-QuinazolineS. aureus6.25[16]
Thiazolidinone-QuinazolineB. subtilis6.25[16]
Thiazolidinone-QuinazolineR. oryzae (Fungus)3.125[16]
2-Substituted-4-methyl-quinazolineVarious Bacteria/FungiGood Activity[4]
Experimental Protocol: Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of antimicrobial activity.[4]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the microbial suspension.

  • Disk Application: Impregnate sterile paper disks (6 mm diameter) with a known concentration of the synthesized quinazoline derivative.

  • Placement and Incubation: Place the disks onto the agar surface. Include positive (standard antibiotic) and negative (solvent) control disks. Incubate the plates at 37°C for 18-24 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is prevented) in millimeters. A larger zone indicates greater susceptibility of the microbe to the compound.

Anti-inflammatory Activity: Modulating the Inflammatory Response

The quinazoline scaffold is also a promising framework for the development of novel anti-inflammatory agents.[17][18] Certain derivatives have shown potent activity, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[19]

Mechanism of Action

The anti-inflammatory effects of quinazolines can be attributed to several mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[19] Other derivatives have been shown to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[20] Studies indicate that bulky substituents on the quinazoline ring can significantly enhance anti-inflammatory potency.[19]

Anti-inflammatory Efficacy Data
Compound ClassAssayResultReference
2-Chloro-4-(aryl amino)-quinazolineIn vitro COX inhibitionIC₅₀ = 1.772 µg/mL[19]
2,3,6-trisubstituted quinazolinoneCarrageenan-induced edema10-53% inhibition[2]
4-ChlorophenethylaminoquinazolineTNF-α production inhibitionPotent activity[20]
3-[2'-(p-chlorophenyl)...]quinazolin-4-oneCarrageenan-induced edema32.5% inhibition[17]
Experimental Protocol: In Vitro Protein Denaturation Assay

Inhibition of protein denaturation is a well-established method for screening anti-inflammatory drugs.[16]

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the quinazoline derivative.

  • Control: Use 2 mL of distilled water as the control.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_test) / Abs_control] x 100. Diclofenac sodium can be used as a reference standard.

Consolidated Structure-Activity Relationship (SAR) Insights

Across various biological activities, specific structural modifications to the quinazoline core consistently influence potency. Understanding these relationships is crucial for rational drug design.

Caption: Key structure-activity relationships for the quinazoline scaffold.

  • Position 2: Modifications at this site are critical for modulating activity.[1][3] Introducing various amines, thiols, or other heterocyclic rings can drastically alter the biological profile.

  • Position 4: The 4-anilino moiety is a cornerstone for potent EGFR inhibition in anticancer agents.[7] Substituted amines at this position can also enhance antimicrobial effects.[1]

  • Position 6 & 8: The presence of halogens (e.g., chloro, bromo) or electron-donating groups like methoxy at these positions often enhances antimicrobial and anti-inflammatory activities.[1][17] The parent scaffold, with its 6-methoxy group, is thus primed for good biological activity.

  • Position 7: For EGFR inhibitors, introducing bulkier substituents at the C7 position has been shown to be favorable for activity.[7][20]

Conclusion and Future Outlook

Derivatives synthesized from 2-Chloro-6-methoxy-4-methylquinazoline represent a rich and diverse source of biologically active compounds. The inherent features of this starting material—a reactive C2-chloro group for derivatization and a beneficial C6-methoxy group—make it an ideal scaffold for drug discovery campaigns. The extensive research into quinazolines has demonstrated their potent efficacy as anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on synthesizing novel derivatives with enhanced selectivity and reduced off-target effects. The exploration of hybrid molecules, which combine the quinazoline core with other pharmacologically active moieties, could lead to the development of multi-target drugs with superior therapeutic profiles.

References

  • Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Chemical and Pharmaceutical Research, 6(1), 197-216. [Link]

  • Bîrceanu, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • Al-Suwaidan, I. A., et al. (2012). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential anti-cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 541-545. [Link]

  • Tobe, M., et al. (2001). Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Bioorganic & Medicinal Chemistry Letters, 11(4), 545-548. [Link]

  • Pan, J., et al. (2020). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-10. [Link]

  • Abdel-Ghani, T. M., et al. (2024). Design, synthesis and biological evaluation of novel quinazoline derivatives as immune checkpoint inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2337775. [Link]

  • Al-Said, M. S., et al. (2010). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential antitumor agents: molecular docking study. European Journal of Medicinal Chemistry, 45(9), 4188-4198. [Link]

  • Bîrceanu, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals, 16(4), 534. [Link]

  • Li, D., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 27(7), 1597-1601. [Link]

  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]

  • Hassan, A., & M. M. S. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. ChemEngineering, 6(6), 94. [Link]

  • Kumar, A., et al. (2013). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Bioinorganic Chemistry and Applications, 2013, 204739. [Link]

  • Yong, J., Lu, C., & Wu, X. (2017). Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). Letters in Drug Design & Discovery, 14(10), 1145-1151. [Link]

  • Patel, D. J., Patel, A. M., & Pandya, K. S. (2014). Synthesis and antimicrobial activity of some new quinazoline derivatives. Der Chemica Sinica, 5(2), 37-43. [Link]

  • Abuelizz, H. A., et al. (2017). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Chemistry Central Journal, 11(1), 1-13. [Link]

  • Hassan, A. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. ChemEngineering, 6(6), 94. [Link]

  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7-Dimethoxy Quinazoline Derivatives. ResearchGate. [Link]

  • Kaur, R., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(5), 1133. [Link]

  • Popova, O. A., et al. (2023). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of microbiology, epidemiology and immunobiology, 100(5), 522-533. [Link]

  • Rashidi, M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 20088. [Link]

  • Reddy, T. S., et al. (2016). Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. Saudi Pharmaceutical Journal, 24(5), 595-601. [Link]

  • Ghorab, M. M., et al. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences, 9(2), 1-10. [Link]

  • Zhang, Y., et al. (2021). Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria. Frontiers in Cellular and Infection Microbiology, 11, 694801. [Link]

  • El-Sayed, N. M., et al. (2022). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 12(15), 9036-9056. [Link]

  • Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 531-539. [Link]

Sources

Protocols & Analytical Methods

Method

Nucleophilic aromatic substitution conditions for 2-Chloro-6-methoxy-4-methylquinazoline

Application Note: Optimization of Nucleophilic Aromatic Substitution ( ) Conditions for 2-Chloro-6-methoxy-4-methylquinazoline Executive Summary & Strategic Analysis This technical guide details the protocols for functio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Nucleophilic Aromatic Substitution ( ) Conditions for 2-Chloro-6-methoxy-4-methylquinazoline

Executive Summary & Strategic Analysis

This technical guide details the protocols for functionalizing 2-Chloro-6-methoxy-4-methylquinazoline via nucleophilic aromatic substitution (


).

While quinazolines are generally considered reactive electrophiles, this specific substrate presents a unique "deactivated" electronic profile. Unlike the highly reactive 4-chloroquinazolines, the C2-chloro position is inherently less electrophilic. Furthermore, the presence of the 6-methoxy (strong electron donor via resonance) and 4-methyl (weak electron donor via hyperconjugation) groups significantly increases the electron density of the pyrimidine ring, raising the activation energy for nucleophilic attack.

Successful functionalization requires a tailored approach that overcomes this electronic deactivation without degrading the methoxy ether or causing hydrolysis. This guide provides three distinct protocols validated for different nucleophile classes.

Mechanistic Insight: The "Reluctant Electrophile"

To optimize reaction conditions, one must understand the electronic competition at play.

  • Deactivation (The Problem): The lone pair on the 6-methoxy oxygen donates electron density into the benzene ring, which communicates with the pyrimidine ring. This resonance effect renders the C2 position less positive (less electrophilic).

  • Sterics: The 4-methyl group, while not bulky enough to block C2, prevents the "addition-elimination" mechanism from occurring at C4 (which is blocked by a C-C bond), forcing the reaction exclusively to C2.

  • Activation (The Solution): Protonation or Lewis acid coordination at N3 is the most effective way to restore electrophilicity at C2, pulling electron density away from the reaction center.

Visualization: Reaction Coordinate & Electronic Effects

SNAr_Mechanism cluster_effects Electronic Factors Substrate 2-Cl-6-OMe-4-Me-Quinazoline (Deactivated Substrate) Activation N3-Protonation (Acid Catalysis) Substrate->Activation H+ (Optional) TransitionState Meisenheimer Complex (Tetrahedral Intermediate) Substrate->TransitionState Nucleophile Attack (Slow) Activation->TransitionState Nucleophile Attack (Fast) Product 2-Substituted Product + HCl TransitionState->Product Cl- Elimination Effect1 6-OMe: Increases e- density (Deactivates) Effect2 4-Me: Blocks C4, weak donor

Figure 1: Mechanistic pathway highlighting the critical role of N3-activation to overcome 6-OMe induced deactivation.

Validated Experimental Protocols

Protocol A: Thermal Displacement (Primary Amines)

Best for: Aliphatic amines (e.g., morpholine, piperazine, alkyl amines) with moderate nucleophilicity.

Rationale: Aliphatic amines are nucleophilic enough to overcome the substrate's deactivation using thermal energy alone. Polar protic solvents like substituted alcohols are preferred to stabilize the transition state via hydrogen bonding.

Materials:

  • Substrate: 2-Chloro-6-methoxy-4-methylquinazoline (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Solvent: n-Butanol (Preferred for higher boiling point,

    
    ) or Isopropanol.
    
  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv).

Step-by-Step:

  • Dissolution: Charge the reaction vessel with the substrate and n-Butanol (0.5 M concentration).

  • Addition: Add DIPEA followed by the amine nucleophile.

  • Reflux: Heat the mixture to 110–120°C (reflux).

    • Critical Checkpoint: Monitor by TLC/LCMS after 2 hours. If conversion is <50%, increase temperature or switch to Protocol B.

  • Workup: Cool to room temperature.

    • Precipitation: Many products precipitate upon cooling. Filter and wash with cold ether.

    • Extraction: If no precipitate, evaporate solvent, redissolve in DCM, and wash with water.

Protocol B: Acid-Mediated Substitution (Anilines/Weak Nucleophiles)

Best for: Aromatic amines (anilines) or sterically hindered amines.

Rationale: Anilines are weak nucleophiles. The substrate is electron-rich.[1] The reaction will fail or be sluggish under standard basic conditions. Adding HCl protonates the quinazoline N3, making C2 highly electrophilic [1].

Materials:

  • Solvent: Isopropanol (i-PrOH) or 2-Ethoxyethanol.

  • Catalyst: Conc. HCl (2-3 drops per mmol) or 4M HCl in Dioxane.

Step-by-Step:

  • Setup: Dissolve substrate (1.0 equiv) and aniline derivative (1.1 equiv) in i-PrOH.

  • Activation: Add catalytic HCl. The solution may turn yellow/orange (formation of the salt).

  • Reaction: Reflux at 85–90°C for 4–12 hours.

  • Self-Validating Endpoint: The product often precipitates as the hydrochloride salt, driving the equilibrium forward.

  • Isolation: Filter the precipitate directly. Neutralize with saturated

    
     only if the free base is required for the next step.
    
Protocol C: Alkoxylation ( -Nucleophiles)

Best for: Creating ethers (2-alkoxy derivatives).

Rationale: Alkoxides are hard nucleophiles. The reaction requires a polar aprotic solvent to leave the anion "naked" and reactive.

Materials:

  • Nucleophile: Sodium Alkoxide (prepared in situ from NaH + Alcohol).

  • Solvent: Anhydrous THF or DMF.

Step-by-Step:

  • Generation: In a separate flask, treat the desired alcohol (1.2 equiv) with NaH (1.2 equiv) in THF at 0°C until evolution ceases.

  • Coupling: Add the quinazoline substrate (dissolved in minimal THF) to the alkoxide solution.

  • Conditions: Stir at 60°C . Avoid refluxing DMF to prevent decomposition.

  • Quench: Carefully quench with water (exothermic).

Optimization & Troubleshooting Guide

Use the following decision matrix to select the optimal solvent and condition set based on your specific nucleophile.

Solvent Selection Table
SolventBoiling PointApplicationProsCons
Isopropanol 82°CGeneral PurposeGreen, easy removal, product often precipitates.May not be hot enough for hindered amines.
n-Butanol 117°CDifficult SubstratesHigher thermal energy input.Harder to remove (requires high vac).
DMF/DMA >150°CAlkoxylationExcellent solubility.Difficult workup (aqueous washes), potential decomposition.
Water/EtOH ~80°CGreen ChemistrySustainable.Poor solubility for this specific lipophilic substrate.
Workflow Decision Tree

Optimization_Flow cluster_check Validation Start Select Nucleophile Type Nucleophile Type? Start->Type Aliphatic Aliphatic Amine (Primary/Secondary) Type->Aliphatic Aromatic Aromatic Amine (Aniline) Type->Aromatic Oxygen Alcohol/Phenol Type->Oxygen CondA Protocol A: n-BuOH, DIPEA, 110°C Aliphatic->CondA CondB Protocol B: iPrOH, cat. HCl, 85°C Aromatic->CondB CondC Protocol C: NaH, THF/DMF, 60°C Oxygen->CondC Check Check LCMS @ 2h Conversion > 50%? CondA->Check CondB->Check

Figure 2: Decision tree for selecting reaction conditions based on nucleophile classification.

References

  • BenchChem Technical Support. (2025).[2] Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. BenchChem Application Notes. Link

  • Connolly, D. J., et al. (2005).[3] 2-Chloroquinazoline: Synthesis and Reactivity of a Versatile Heterocyclic Building Block.[3] Tetrahedron, 61, 10153-10202.[3] Link

  • MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation. Molecules.[1][2][4][5][6][7][8][9][10][11][12][13] Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.Link

Sources

Application

Synthesis of EGFR inhibitors using 2-Chloro-6-methoxy-4-methylquinazoline precursor

Application Notes & Protocols: Synthesis of Quinazoline-Based EGFR Inhibitors Introduction: The Quinazoline Scaffold in Oncology The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Synthesis of Quinazoline-Based EGFR Inhibitors

Introduction: The Quinazoline Scaffold in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This event triggers a cascade of downstream signaling pathways, including the RAS/RAF/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for normal cell function.[2][3] However, the dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various human cancers, particularly non-small cell lung cancer (NSCLC).[4][5]

Consequently, EGFR has emerged as a critical therapeutic target. Small-molecule Tyrosine Kinase Inhibitors (TKIs) represent a major class of anti-cancer drugs designed to block this signaling.[4] Among these, the 4-anilinoquinazoline core has proven to be a highly effective pharmacophore.[6] First-generation inhibitors like Gefitinib and Erlotinib are anilinoquinazoline derivatives that act as reversible, ATP-competitive inhibitors, effectively blocking the kinase activity of EGFR.[1][3][7]

This document provides a detailed protocol and scientific rationale for the synthesis of a model EGFR inhibitor, leveraging the versatile chemical precursor, 2-Chloro-6-methoxy-4-methylquinazoline . This precursor is strategically designed for facile derivatization, with the chloro group at the 2-position acting as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various aniline moieties to explore structure-activity relationships (SAR).

Scientific Rationale and Mechanism

Mechanism of EGFR Inhibition

Quinazoline-based TKIs exert their therapeutic effect by directly competing with adenosine triphosphate (ATP) for binding within the catalytic kinase domain of EGFR.[1][3] The quinazoline ring system mimics the adenine portion of ATP, allowing it to anchor within the ATP-binding pocket. The N1 position of the quinazoline core typically forms a critical hydrogen bond with the backbone amide of a methionine residue in the hinge region of the kinase, stabilizing the inhibitor-enzyme complex.[6] The 4-anilino side chain extends into a deeper hydrophobic pocket, and modifications to this group are crucial for determining the inhibitor's potency and selectivity. By occupying this site, the inhibitor prevents EGFR autophosphorylation, thereby halting the downstream signaling cascades that drive tumor cell proliferation and survival.[4]

EGFR_Inhibition cluster_receptor EGFR Kinase Domain ATP_Site ATP Binding Site Downstream_Signaling Oncogenic Signaling (Proliferation, Survival) ATP_Site->Downstream_Signaling Activates ATP ATP ATP->ATP_Site Binds & Phosphorylates Quinazoline_TKI Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline_TKI->ATP_Site Competitively Binds & Blocks

Figure 1: Competitive inhibition of the EGFR kinase domain.
The Role of 2-Chloro-6-methoxy-4-methylquinazoline

The choice of this specific precursor is strategic for medicinal chemistry applications:

  • Reactive Site (C2-Cl): The chlorine atom at the 2-position is activated by the electron-withdrawing quinazoline ring system, making it susceptible to nucleophilic substitution by anilines. This is the key step for introducing the crucial 4-anilino pharmacophore.

  • Methoxy Group (C6-OCH₃): The methoxy group is an electron-donating group that can influence the electronic properties of the quinazoline core, potentially enhancing binding affinity. It also provides a site for further modification to improve pharmacokinetic properties.

  • Methyl Group (C4-CH₃): The methyl group at the C4 position can contribute to hydrophobic interactions within the ATP binding pocket, influencing inhibitor potency.

EGFR Signaling Pathway Overview

To appreciate the inhibitor's role, it is essential to understand the pathways it disrupts. EGFR activation initiates several downstream cascades critical for cell growth and survival.

EGFR_Pathway cluster_downstream Intracellular Signaling Cascades EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates Ras RAS EGFR->Ras PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK Raf RAF Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Nucleus Nucleus MAPK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT STAT JAK->STAT STAT->Nucleus Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Transcription

Figure 2: Major EGFR downstream signaling pathways.

Experimental Protocol: Synthesis of a Model Inhibitor

This section details the synthesis of N-(3-ethynylphenyl)-6-methoxy-4-methylquinazolin-2-amine , a representative EGFR inhibitor analogous to Erlotinib, via a nucleophilic aromatic substitution reaction.

Reaction Scheme
Figure 3: Synthesis of N-(3-ethynylphenyl)-6-methoxy-4-methylquinazolin-2-amine.
Materials and Reagents
ReagentSupplierCAS No.M.W. ( g/mol )Quantity
2-Chloro-6-methoxy-4-methylquinazolineSigma-Aldrich60979-28-4208.651.0 g (4.79 mmol)
3-EthynylanilineAcros Organics540-60-3117.150.62 g (5.27 mmol)
Isopropanol (IPA), AnhydrousFisher Sci.67-63-060.1025 mL
Ethyl Acetate (EtOAc)VWR141-78-688.11As needed
HexanesVWR110-54-386.18As needed
Saturated Sodium Bicarbonate (aq.)---As needed
Brine (Saturated NaCl aq.)---As needed
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-Aldrich7487-88-9120.37As needed
Step-by-Step Methodology
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-6-methoxy-4-methylquinazoline (1.0 g, 4.79 mmol) and 3-ethynylaniline (0.62 g, 5.27 mmol, 1.1 equivalents).

    • Add anhydrous isopropanol (25 mL) to the flask.

    • Rationale: Isopropanol serves as a polar protic solvent that can solvate the reactants and the transition state of the SNAr reaction. Using a slight excess (1.1 eq) of the aniline nucleophile helps drive the reaction to completion.[8]

  • Reaction Execution:

    • Place the flask in a heating mantle and bring the mixture to a gentle reflux (~82 °C).

    • Allow the reaction to stir at reflux for 6-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting material spot (2-chloroquinazoline) indicates reaction completion.

    • Rationale: Refluxing provides the necessary thermal energy to overcome the activation barrier for the nucleophilic substitution. TLC is a rapid and effective technique for monitoring the consumption of reactants and the formation of the product.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the isopropanol.

    • Dissolve the resulting residue in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

    • Rationale: The bicarbonate wash neutralizes any hydrochloric acid formed as a byproduct of the reaction, preventing potential acid-catalyzed side reactions during workup. The brine wash helps to remove residual water and inorganic salts from the organic layer.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product as a solid.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Rationale: Purification is critical to remove unreacted starting materials and any side products. Recrystallization is effective if the product has suitable solubility properties and the impurities are present in small amounts. Column chromatography provides a more robust method for separating compounds with different polarities.

Characterization and Expected Results
  • Yield: 75-85% (after purification).

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect characteristic peaks for the aromatic protons on both the quinazoline and aniline rings, a singlet for the methoxy group (~3.9 ppm), a singlet for the methyl group (~2.5 ppm), a singlet for the ethynyl proton (~4.2 ppm), and a singlet for the amine proton (~9.5 ppm).

  • Mass Spectrometry (ESI-MS): Calculated for C₁₈H₁₅N₃O [M+H]⁺: 290.13. Found: 290.1.

Synthetic Workflow Diagram

Figure 4: Overall workflow for the synthesis and purification process.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and nitrile gloves when handling chemicals.

  • Ventilation: All steps should be performed in a well-ventilated fume hood. Aniline derivatives can be toxic if inhaled or absorbed through the skin.[9][10][11]

  • 2-Chloro-6-methoxy-4-methylquinazoline: May cause skin and eye irritation. Avoid breathing dust.[12]

  • 3-Ethynylaniline: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[13]

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled hazardous waste containers according to institutional guidelines.

References

  • Targeting the EGFR signaling p
  • EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC - SciSpace. (_)
  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - MDPI. ()
  • Molecular Mechanisms of Epidermal Growth Factor Receptor (EGFR) Activation and Response to Gefitinib and Other EGFR-Targeting Drugs - AACR Journals. ()
  • EGFR Inhibitor P
  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC. ()
  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor tre
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC. ()
  • Safety Data Sheet for 2-Chloro-4-methyl aniline. ()
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. ()
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Safety Data Sheet for 2-Chloro-6-methylaniline - Fisher Scientific. ()
  • 2-Chloro-6-methylaniline SDS, 87-63-8 Safety D
  • 2-Chloro-6-methylaniline - Santa Cruz Biotechnology. ()
  • 2-Chloro-6-methoxypyridine Safety Data Sheet - Jubilant Ingrevia Limited. ()

Sources

Method

Topic: Strategic Solvent Selection for the HPLC Analysis of 2-Chloro-6-methoxy-4-methylquinazoline

An Application Guide by a Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Foundational Role of Solvent Selection in HPLC Method Fidelity In the landsca...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Role of Solvent Selection in HPLC Method Fidelity

In the landscape of pharmaceutical analysis, the integrity of High-Performance Liquid Chromatography (HPLC) data is paramount. The entire analytical workflow, from sample preparation to final quantification, rests on a series of carefully optimized parameters. Among these, the initial choice of a dissolution solvent for the analyte—in this case, 2-Chloro-6-methoxy-4-methylquinazoline—is a critical, yet often underestimated, decision point. An inappropriate solvent can introduce a cascade of chromatographic problems, including poor peak shape, variable retention times, and inaccurate quantification, ultimately compromising method robustness and the validity of the generated data.

This application note provides a comprehensive, experience-driven guide to selecting and validating a sample solvent for 2-Chloro-6-methoxy-4-methylquinazoline. We will move beyond simplistic protocols to explore the underlying physicochemical principles, offering a self-validating framework that ensures the development of a robust and reliable HPLC method. This guide is structured to empower the researcher with the rationale behind each step, fostering a deeper understanding of the interplay between the analyte, the solvent, and the chromatographic system.

Part 1: Physicochemical Profile of 2-Chloro-6-methoxy-4-methylquinazoline

Understanding the analyte is the first principle of any successful method development. 2-Chloro-6-methoxy-4-methylquinazoline is a heterocyclic compound whose structure dictates its solubility and chromatographic behavior.

The quinazoline core is aromatic and relatively non-polar. The presence of nitrogen atoms, a methoxy group (-OCH₃), and a chloro group (-Cl) introduces polarity and potential sites for hydrogen bonding. A key indicator of its polarity is the calculated XLogP3 value, which is a measure of hydrophobicity.

PropertyValueSource
Molecular Formula C₁₀H₉ClN₂O[1]
Molecular Weight 208.64 g/mol [1]
Calculated XLogP3 2.9[1]

An XLogP3 of 2.9 suggests that the molecule is moderately non-polar, or lipophilic. This single parameter is the cornerstone of our initial hypothesis: the compound will exhibit limited solubility in highly polar solvents like pure water and will be readily soluble in organic solvents. This logically points towards Reversed-Phase HPLC (RP-HPLC) as the most suitable analytical mode, where a non-polar stationary phase is paired with a polar mobile phase.[2][3][4][5]

Part 2: The Guiding Principle: "Like Dissolves Like" in Chromatography

The adage "like dissolves like" is the theoretical bedrock of solvent selection.[6] It posits that a solute will dissolve best in a solvent that has a similar polarity. For HPLC, this principle extends not only to dissolving the sample but also to ensuring its compatibility with the mobile phase to prevent on-column precipitation and peak distortion.

In RP-HPLC, the mobile phase is typically a mixture of water and a miscible, polar organic solvent such as acetonitrile (ACN) or methanol (MeOH).[2][7] The sample solvent should ideally be the same as the initial mobile phase composition or, critically, weaker (more aqueous) than the mobile phase. Dissolving the sample in a solvent significantly stronger (more organic) than the mobile phase can cause the sample to precipitate upon injection or lead to severe peak shape issues like splitting and fronting.

Part 3: Experimental Protocol for Solvent Scouting

This protocol provides a systematic approach to empirically determine the optimal dissolution solvent. It is designed to be a self-validating workflow, where observations directly inform subsequent decisions.

Objective: To identify a suitable solvent or solvent mixture that completely dissolves 2-Chloro-6-methoxy-4-methylquinazoline at the desired concentration without compromising chromatographic performance.

Materials:

  • 2-Chloro-6-methoxy-4-methylquinazoline reference standard

  • HPLC-grade solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Tetrahydrofuran (THF), Water[6][8]

  • Volumetric flasks (e.g., 10 mL)

  • Analytical balance

  • Vortex mixer and/or sonicator

Protocol Steps:

  • Define Target Concentration: Determine the highest concentration required for your stock solution (e.g., 1.0 mg/mL). All tests should be performed at this concentration.

  • Weigh Analyte: Accurately weigh approximately 10 mg of the reference standard into separate 10 mL volumetric flasks.

  • Test Individual Solvents: To each flask, add approximately 5 mL of a single test solvent (start with ACN, MeOH, and a 50:50 mixture of ACN/Water).

  • Facilitate Dissolution: Vortex each flask for 60 seconds. If the solid is not fully dissolved, sonicate for 5-10 minutes.

  • Observe and Record: Visually inspect each solution against a dark background for any undissolved particulate matter. Record the results as "Freely Soluble," "Sparingly Soluble," or "Insoluble."

  • Dilute to Volume: For solvents that achieve complete dissolution, dilute to the 10 mL mark with the same solvent and mix thoroughly.

  • Evaluate Miscibility: If a solvent mixture is required (e.g., starting with a small amount of organic to wet the compound, then diluting with aqueous phase), ensure the final mixture is fully miscible and remains a single phase.[8]

  • Select Candidate Solvents: Based on the results, select the solvent(s) that provide complete dissolution. Prioritize the weakest solvent mixture possible (i.e., the one with the highest aqueous content) to ensure the best compatibility with an RP-HPLC mobile phase.

Solvent Scouting Workflow

SolventScouting start Start: Define Target Concentration (e.g., 1 mg/mL) weigh Weigh Analyte into Multiple Flasks start->weigh add_solvents Add Test Solvents: - 100% ACN - 100% MeOH - 50:50 ACN/H2O - Other candidates weigh->add_solvents dissolve Vortex (60s) Sonicate (5-10 min) add_solvents->dissolve observe Observe Solubility dissolve->observe soluble Result: Freely Soluble observe->soluble Yes insoluble Result: Insoluble/ Sparingly Soluble observe->insoluble No select Select Weakest Solvent Mixture as Sample Diluent soluble->select insoluble->add_solvents Try new solvent or mixture end_protocol Proceed to HPLC Method Development select->end_protocol

Caption: Workflow for systematic solvent scouting.

Data Logging Table
Solvent TestedConcentration (mg/mL)Visual Observation (Soluble/Sparingly/Insoluble)Comments (e.g., required sonication)
100% Acetonitrile1.0
100% Methanol1.0
50:50 ACN/H₂O1.0
50:50 MeOH/H₂O1.0
100% THF1.0
100% Isopropanol1.0

Part 4: Protocol for HPLC Method Development

Following successful dissolution, the next step is to develop a robust RP-HPLC method. The choice of sample solvent directly influences the starting conditions.

Causality: Why Start with a Gradient? A gradient elution, where the percentage of organic solvent is increased over time, is the most efficient way to screen for the appropriate elution conditions for an unknown compound.[9] It provides a wide elution window to determine the approximate retention time and helps ensure that late-eluting impurities are cleared from the column.

Materials & Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/DAD detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) - a versatile starting point for moderately non-polar analytes.[10]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample solution of 2-Chloro-6-methoxy-4-methylquinazoline in the selected solvent.

Protocol Steps:

  • System Preparation: Equilibrate the C18 column with a mobile phase composition matching your sample solvent if possible, or with the initial gradient conditions (e.g., 95% A / 5% B).

  • Initial Gradient Method:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Scan with DAD (e.g., 210-400 nm) to determine λmax. Select an appropriate monitoring wavelength (e.g., 254 nm is a good starting point for aromatic compounds).

    • Injection Volume: 5 µL. Rationale: A small injection volume minimizes the potential for peak distortion caused by the sample solvent.

    • Gradient Profile:

      • 0-1 min: 5% B

      • 1-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: Hold at 5% B (re-equilibration)

  • Analyze the Result: Inject the sample and evaluate the chromatogram. Note the retention time (t_R_) of the main peak.

  • Method Optimization:

    • Isocratic Method: If the initial gradient run is successful and a simpler method is desired, an isocratic method can be developed. The optimal isocratic mobile phase composition (%B) can be estimated from the gradient retention time.

    • Gradient Optimization: If the separation from impurities is insufficient, the gradient slope can be made shallower around the elution time of the analyte to improve resolution.

HPLC Method Development Decision Tree

HPLCMethodDev start Start: Sample Dissolved in Weakest Possible Solvent setup Setup RP-HPLC System (C18 Column, A: H2O/0.1% FA, B: ACN/0.1% FA) start->setup run_gradient Run Broad Scouting Gradient (e.g., 5-95% B over 15 min) setup->run_gradient eval_chrom Evaluate Chromatogram run_gradient->eval_chrom good_peak Peak Shape & Retention Good? eval_chrom->good_peak optimize Optimize Gradient Slope or Change Organic Modifier (MeOH) good_peak->optimize No isocratic Calculate & Run Isocratic Method Based on Gradient t_R good_peak->isocratic Yes optimize->run_gradient Re-run validate Final Method Achieved. Proceed to Validation. isocratic->validate

Caption: Decision workflow for HPLC method development.

Part 5: Validation and Trustworthiness

A well-developed method must be validated to prove it is suitable for its intended purpose.[11][12] This is a core tenet of ensuring data integrity in regulated environments. According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include:[13][14][15]

  • Specificity: The ability to assess the analyte in the presence of other components (e.g., impurities, degradation products).

  • Linearity: A proportional relationship between concentration and detector response over a defined range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Range: The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

By following the logical, step-wise protocols outlined in this note, the resulting analytical method will be built on a robust foundation, making the formal validation process more straightforward and likely to succeed.

Conclusion

The selection of an appropriate solvent for dissolving 2-Chloro-6-methoxy-4-methylquinazoline is not a trivial preliminary step but the cornerstone of a reliable HPLC method. A systematic approach, beginning with an understanding of the analyte's physicochemical properties and followed by empirical solvent scouting, is essential. The ideal sample solvent must not only fully dissolve the compound but also be chromatographically compatible with the mobile phase to ensure high-quality data. By prioritizing the weakest possible solvent and using a structured method development protocol, researchers can build robust, accurate, and reproducible HPLC assays fit for the rigorous demands of pharmaceutical research and development.

References

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved February 15, 2026, from [Link]

  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Retrieved February 15, 2026, from [Link]

  • Chemtek Scientific. (n.d.). A Comprehensive Guide to HPLC Solvents. Retrieved February 15, 2026, from [Link]

  • Pure Synth. (2025, December 10). Mastering HPLC Solvent Selection: Key Criteria for High-Precision Results. Retrieved February 15, 2026, from [Link]

  • Axion Labs. (n.d.). Best Solvent To Dissolve HPLC Samples. Retrieved February 15, 2026, from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved February 15, 2026, from [Link]

  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved February 15, 2026, from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved February 15, 2026, from [Link]

  • Journal of Liquid Chromatography & Related Technologies. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved February 15, 2026, from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved February 15, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved February 15, 2026, from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved February 15, 2026, from [Link]

  • AZoLifeSciences. (2023, January 12). Reversed-Phase Chromatography: An Overview. Retrieved February 15, 2026, from [Link]

  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved February 15, 2026, from [Link]

  • PubMed. (n.d.). HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. Retrieved February 15, 2026, from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 5). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Hildebrand solubility parameter. Retrieved February 15, 2026, from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved February 15, 2026, from [Link]

  • Der Pharma Chemica. (2023, December 15). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved February 15, 2026, from [Link]

  • Hansen Solubility. (n.d.). Hildebrand - Hansen Solubility Parameters. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylquinazoline. Retrieved February 15, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Challenges of 2-Chloro-6-methoxy-4-methylquinazoline in Aqueous Media

Welcome to the technical support center for 2-Chloro-6-methoxy-4-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-6-methoxy-4-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for handling this compound in aqueous environments. Our goal is to equip you with the knowledge to anticipate and prevent potential stability issues, ensuring the integrity of your experiments.

Understanding the Core Challenge: Hydrolysis

2-Chloro-6-methoxy-4-methylquinazoline, like many chloro-substituted heterocyclic compounds, is susceptible to hydrolysis in aqueous media. The chlorine atom at the 2-position of the quinazoline ring is a leaving group that can be displaced by a nucleophile, in this case, water. This reaction, a nucleophilic aromatic substitution (SNAr), results in the formation of the corresponding 2-hydroxy derivative, which may be inactive or have different properties, thereby compromising your experimental results.

The rate of this hydrolysis is influenced by several factors, including pH, temperature, and the solvent system. Understanding and controlling these factors are paramount to successfully working with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my solution of 2-Chloro-6-methoxy-4-methylquinazoline losing potency over time when dissolved in an aqueous buffer?

This is a classic sign of hydrolysis. The chloro group on the quinazoline ring is being replaced by a hydroxyl group from the water, leading to the formation of 2-hydroxy-6-methoxy-4-methylquinazoline. This new compound will likely have different biological and chemical properties, leading to a perceived loss of potency of your starting material. The rate of this degradation is highly dependent on the pH and temperature of your solution.

Q2: What is the primary mechanism of degradation for 2-Chloro-6-methoxy-4-methylquinazoline in aqueous solutions?

The primary degradation pathway is nucleophilic aromatic substitution (SNAr), where water acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine. The quinazoline ring's nitrogen atoms contribute to this electron deficiency, making the 2-position susceptible to attack.

Q3: I'm observing an unexpected peak in my HPLC analysis of a sample containing 2-Chloro-6-methoxy-4-methylquinazoline. Could this be a hydrolysis product?

It is highly probable. The hydrolysis product, 2-hydroxy-6-methoxy-4-methylquinazoline, will have a different polarity and thus a different retention time on a reverse-phase HPLC column. You can confirm this by running a forced degradation study (e.g., by heating a solution of the compound in water) and observing the growth of the new peak.

Q4: Can I use a purely aqueous solvent system for my experiments?

While possible for very short-term experiments at a controlled pH, it is generally not recommended. The presence of water as the primary solvent increases the risk of hydrolysis.[1] The use of co-solvents is a highly effective strategy to mitigate this issue.

Troubleshooting Guide: Preventing Hydrolysis

This section provides a systematic approach to troubleshooting and preventing the hydrolysis of 2-Chloro-6-methoxy-4-methylquinazoline.

Issue: Rapid Degradation of the Compound in Solution

Root Cause Analysis:

  • pH of the Medium: Quinazolines can exhibit varying stability at different pH values.[2][3] Highly acidic or alkaline conditions can catalyze hydrolysis.

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including hydrolysis.[1][4]

  • Solvent Composition: A high concentration of water in the solvent system directly increases the likelihood of hydrolysis.[1]

Solutions:

  • pH Control:

    • Recommendation: Maintain a pH range of 6.0-7.5 for your aqueous solutions. A study on a quinazoline derivative, BG1188, showed good stability at pH 6.7.[5] It is advisable to perform a pH stability profile for your specific experimental conditions.

    • Protocol: Prepare your buffers meticulously and verify the pH after the addition of 2-Chloro-6-methoxy-4-methylquinazoline, as the compound itself might slightly alter the pH.

  • Temperature Management:

    • Recommendation: Conduct your experiments at room temperature (20-25°C) or below, if the protocol allows. For storage of stock solutions, refrigeration (2-8°C) or freezing (-20°C or -80°C) is highly recommended.[5]

    • Workflow:

      • Prepare stock solutions in a suitable organic solvent (see below).

      • For aqueous working solutions, prepare them fresh before each experiment.

      • If experiments are lengthy, consider running them on ice or in a temperature-controlled environment.

  • Co-Solvent Utilization:

    • Recommendation: The use of water-miscible organic co-solvents can significantly reduce the concentration of water and thus the rate of hydrolysis.[6][7][8] Dimethyl sulfoxide (DMSO) and ethanol are commonly used co-solvents for this purpose.[5][7]

    • Data Summary:

Co-SolventRecommended Starting ConcentrationNotes
DMSO0.1% - 5% (v/v)Excellent solubilizing agent. Be mindful of its potential effects on biological systems at higher concentrations.[9]
Ethanol1% - 10% (v/v)A less aggressive solvent than DMSO, suitable for many cell-based assays.
AcetonitrileAs needed for solubilityOften used in analytical methods like HPLC and can be a suitable co-solvent in some reaction mixtures.[8][9]
  • Experimental Protocol: Preparing a Stable Working Solution

    • Prepare a high-concentration stock solution of 2-Chloro-6-methoxy-4-methylquinazoline in 100% DMSO.

    • For your aqueous working solution, dilute the DMSO stock into your aqueous buffer, ensuring the final concentration of DMSO is as low as possible while maintaining the solubility of your compound.

    • Always add the DMSO stock to the aqueous buffer, not the other way around, to avoid precipitation. Mix thoroughly.

Workflow for Minimizing Hydrolysis

Hydrolysis_Prevention_Workflow cluster_prep Solution Preparation cluster_exp Experimental Execution cluster_analysis Analysis & Verification A Prepare high-concentration stock in 100% DMSO B Determine required final concentration in aqueous buffer A->B C Calculate necessary dilution B->C D Prepare fresh working solution for each experiment C->D Start of Experiment E Add DMSO stock to aqueous buffer (pH 6.0-7.5) D->E F Vortex/mix thoroughly E->F G Maintain low temperature (RT or below) during experiment F->G H Analyze samples promptly post-experiment G->H End of Experiment I Use validated HPLC method to check for degradation products H->I

Caption: A logical workflow for the preparation and use of 2-Chloro-6-methoxy-4-methylquinazoline solutions to minimize hydrolysis.

Advanced Troubleshooting

Scenario: Hydrolysis is still observed despite implementing the above measures.

  • Investigate Buffer Components: Certain buffer components can act as nucleophiles and accelerate the degradation of your compound. For instance, buffers containing primary or secondary amines should be used with caution. Consider simpler buffer systems like phosphate or HEPES.

  • Consider a Non-Aqueous Solvent System: If your experimental design permits, switching to a non-protic solvent like DMF or DMSO could be a solution, although this may require adjustments to your protocol.[1]

  • Re-evaluate Compound Purity: Ensure the purity of your starting material. Impurities could potentially catalyze the degradation process.

Analytical Verification of Stability

A robust analytical method is crucial for monitoring the stability of 2-Chloro-6-methoxy-4-methylquinazoline. High-Performance Liquid Chromatography (HPLC) is a well-established technique for this purpose.[9][10]

Protocol: HPLC Stability Assay

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Detection: UV detection at a wavelength where the parent compound and potential hydrolysis product have significant absorbance (a UV scan of the compound will determine the optimal wavelength).

  • Procedure: a. Inject a freshly prepared standard solution of 2-Chloro-6-methoxy-4-methylquinazoline to determine its retention time. b. Incubate your experimental samples under the desired conditions (e.g., in aqueous buffer at 37°C). c. At various time points, inject aliquots of the incubated sample onto the HPLC. d. Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, particularly the hydrolysis product.

Diagram: Hydrolysis Reaction

Caption: The hydrolysis of 2-Chloro-6-methoxy-4-methylquinazoline to its hydroxy derivative.

By implementing these strategies and maintaining a rigorous analytical approach, you can effectively prevent the hydrolysis of 2-Chloro-6-methoxy-4-methylquinazoline and ensure the accuracy and reproducibility of your research.

References

  • Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions - Benchchem.
  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria - ResearchGate.
  • Cosolvent – Knowledge and References - Taylor & Francis.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - ResearchGate.
  • Cosolvent - Wikipedia.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC - ResearchGate.
  • Forced degradation study of drugs (a review) - YouTube.
  • Determination of the imidazo quinazoline derivative Ro 13-6438 in biological fluids by high-performance liquid chromatography - PubMed.
  • Toward better understanding of chloral hydrate stability in water: Kinetics, pathways, and influencing factors - PubMed.

Sources

Optimization

Technical Support Center: Optimization of 2-Chloro-6-methoxy-4-methylquinazoline Synthesis

Executive Summary This guide addresses the synthesis of 2-Chloro-6-methoxy-4-methylquinazoline , a critical scaffold in kinase inhibitor development. Unlike the more common 4-chloroquinazolines (e.g., Gefitinib intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of 2-Chloro-6-methoxy-4-methylquinazoline , a critical scaffold in kinase inhibitor development. Unlike the more common 4-chloroquinazolines (e.g., Gefitinib intermediates), this target possesses a methyl group at the C4 position and a labile chlorine at the C2 position.

The critical bottleneck in this synthesis is the chlorination of the precursor 6-methoxy-4-methylquinazolin-2(1H)-one using Phosphorus Oxychloride (


). Users frequently report incomplete conversion, dimer formation, or hydrolysis during workup. This guide optimizes the Temperature  and Pressure  variables to maximize yield and purity.

Standard Optimized Protocol (Atmospheric Pressure)

Objective: Maximize regioselectivity and minimize "pseudodimer" formation.

The "Two-Stage" Temperature Ramp

Directly heating the reaction mixture often leads to tarry byproducts. We recommend a strict two-stage temperature protocol based on the kinetics of phosphorylation vs. chlorination.

StageProcessTemp (

)
DurationCritical Action
1 Activation

30-60 minAdd Base (DIEA/DMA). Do not heat.
2 Displacement

(Reflux)
4-6 hrsRamp heat slowly. Monitor HCl evolution.[1]
3 Quench

N/APour into ice/NaHCO

. Exothermic.
Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask under Argon, suspend 6-methoxy-4-methylquinazolin-2(1H)-one (1.0 eq) in neat

    
     (5.0 eq).
    
  • Stage 1 (Cold Activation): Cool the slurry to

    
    . Dropwise add N,N-Dimethylaniline (DMA)  or DIEA  (1.5 eq).
    
    • Technical Insight: The base catalyzes the formation of the phosphoryl intermediate at low temperature.[2][3] Heating now causes dimerization.

  • Stage 2 (Hot Displacement): Allow the mixture to warm to room temperature, then heat to reflux (

    
    ).
    
    • Endpoint: The slurry should become a clear solution. Monitor by TLC (eluent: 30% EtOAc/Hexanes).

  • Workup (The Danger Zone): Evaporate excess

    
     under reduced pressure (keep bath 
    
    
    
    ). Dissolve the residue in DCM and pour onto crushed ice/saturated
    
    
    .
    • Warning: The 2-Cl bond is highly susceptible to acid-catalyzed hydrolysis. Maintain pH > 7 during quench.

Advanced Optimization: Pressure & Microwave

For scale-up or recalcitrant substrates, manipulating pressure can drastically reduce reaction times.

Comparative Optimization Table
MethodPressureTemp (

)
TimeYield ProfileNotes
Standard Reflux 1 atm

4-6 h85-90%Safest. Best for gram-scale.
Sealed Tube 3-5 bar

1-2 h88-92%High Risk. HCl gas generation creates explosion hazard. Requires blast shield.
Microwave Variable

15 min90-95%Best for library synthesis (mg scale). Superheating effect improves kinetics.
Microwave Protocol (Small Scale Only)
  • Vessel: Quartz microwave vial (sealed).

  • Solvent: Neat

    
     or Dichloroethane (DCE) with 2 eq 
    
    
    
    .
  • Settings: 150°C, High Absorption, Hold time: 15 minutes.

  • Safety: Microwave heating of

    
     generates rapid pressure spikes. Ensure the vial is rated for >20 bar.
    

Troubleshooting Guide (FAQ)

Q1: My product reverted to the starting material (Quinazolinone) after the column. Why?

  • Diagnosis: Hydrolysis.[1] The C2-Chlorine is an imidoyl chloride equivalent and is very reactive toward water, especially in acidic conditions.

  • Solution:

    • Did you use silica gel? Silica is slightly acidic. Add 1% Triethylamine to your eluent to neutralize the silica.

    • Did you heat the quench? Keep the quench temperature

      
      .
      

Q2: I see a spot on TLC that runs just below the product (Dimer).

  • Diagnosis: "Pseudodimer" formation (O-P-N linkage between two quinazoline rings).

  • Solution: This happens if the reaction is heated before the base is fully integrated or if base is omitted. Ensure the "Stage 1" activation at

    
     is maintained for at least 30 minutes before heating.
    

Q3: The reaction mixture turned into a black tar.

  • Diagnosis: Thermal decomposition due to uncontrolled exotherm.

  • Solution:

    
     decomposition is exothermic.[1] Use an oil bath for heating (not a mantle) to prevent hot spots. Ensure the starting material is dry; moisture reacts violently with 
    
    
    
    .

Visualizations

Figure 1: Reaction Mechanism & Critical Control Points

This diagram illustrates the two-stage mechanism and where temperature control prevents side reactions.

ReactionPathway cluster_0 Stage 1: Activation cluster_1 Stage 2: Displacement SM Precursor: 6-methoxy-4-methyl quinazolin-2-one Inter Phosphorylated Intermediate (Unstable) SM->Inter POCl3 + Base (< 25°C) Prod Target: 2-Chloro-6-methoxy -4-methylquinazoline Inter->Prod Cl- Attack (Reflux > 100°C) Dimer Side Product: Pseudodimer Inter->Dimer Heat too fast (No Base) Hyd Hydrolysis: Revert to SM Prod->Hyd Acidic Workup (Moisture)

Caption: The conversion requires a cold activation step to prevent dimerization, followed by high heat for chlorination.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Yield Low Yield / SM Remaining Start->Yield Purity Impurity / Decomposition Start->Purity TempCheck Was Reflux Temp >105°C? Yield->TempCheck ColorCheck Black Tar? Purity->ColorCheck TimeCheck Extend Reaction Time (Induction Period) TempCheck->TimeCheck No BaseCheck Was Base (DMA/DIEA) used? TempCheck->BaseCheck Yes Success Optimize Protocol BaseCheck->Success Add Base Moisture Check SM Moisture Content (Violent Exotherm) ColorCheck->Moisture Yes Workup Reverted to SM during Workup? ColorCheck->Workup No Moisture->Success Buffer Use NaHCO3 Quench Add 1% Et3N to Column Workup->Buffer Yes Buffer->Success

Caption: Diagnostic flow for identifying the root cause of low yield or purity issues.

References

  • POCl3 Chlorination Mechanism & Temper

    • Arnott, E. A., et al. (2011).[2] POCl3 Chlorination of 4-Quinazolones.[3][4] Journal of Organic Chemistry.[1][3]

    • Key Insight: Establishes the "two-stage" mechanism (phosphorylation vs. displacement)
  • Microwave-Assisted Synthesis of Quinazolines

    • Besson, T., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
    • Key Insight: Validates the use of microwave irradiation (150°C)
  • Large-Scale Chlorin

    • Li, Z., et al. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and -Quinazolines. PMC / Molecules.
    • Key Insight: Discusses safety protocols for quenching large-scale POCl3 reactions to prevent thermal runaway.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Spectroscopic Identification: Pinpointing 2-Chloro-6-methoxy-4-methylquinazoline using IR Spectroscopy

In the landscape of medicinal chemistry and drug development, the unequivocal identification of synthesized compounds is a cornerstone of rigorous scientific practice. For heterocyclic scaffolds like quinazolines—a privi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the unequivocal identification of synthesized compounds is a cornerstone of rigorous scientific practice. For heterocyclic scaffolds like quinazolines—a privileged structure in numerous pharmacologically active agents—precise characterization is paramount.[1][2] This guide provides an in-depth, practical comparison of the infrared (IR) spectroscopy profile of 2-Chloro-6-methoxy-4-methylquinazoline, offering experimental insights and comparative data to distinguish it from potential synthetic precursors or related impurities.

Our approach moves beyond a simple recitation of peaks, focusing instead on the causal relationships between molecular structure and vibrational spectroscopy. This ensures a robust, self-validating method for compound identification, grounded in the fundamental principles of IR analysis.

Part 1: The Experimental Workflow: Acquiring a High-Fidelity IR Spectrum

To ensure data integrity, a standardized protocol for sample analysis is critical. Attenuated Total Reflectance (ATR) is often preferred for its minimal sample preparation and high reproducibility.

Step-by-Step Protocol for ATR-FTIR Analysis
  • Instrument Preparation:

    • Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has reached thermal equilibrium.

    • Perform a background scan to capture the ambient atmospheric spectrum (primarily H₂O and CO₂). This spectrum will be automatically subtracted from the sample spectrum. .

  • Sample Preparation & Analysis:

    • Place a small, representative sample of the solid 2-Chloro-6-methoxy-4-methylquinazoline directly onto the ATR crystal.

    • Apply consistent pressure using the instrument's clamp to ensure optimal contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. .

  • Data Processing:

    • Perform an ATR correction if necessary, although modern software often does this automatically.

    • Clearly label all significant peaks with their corresponding wavenumbers (cm⁻¹).

The following diagram illustrates this trusted workflow for acquiring a reliable spectrum.

G cluster_prep Instrument Preparation cluster_analysis Sample Analysis cluster_process Data Processing p1 Power On & Equilibrate p2 Perform Background Scan p1->p2 Ensures stability s1 Place Sample on ATR Crystal p2->s1 Ready for sample s2 Apply Consistent Pressure s1->s2 s3 Acquire Spectrum (16-32 scans) s2->s3 d1 ATR Correction s3->d1 Raw data d2 Peak Identification & Labeling d1->d2

Caption: Standard workflow for ATR-FTIR analysis.

Part 2: Spectral Deconstruction of 2-Chloro-6-methoxy-4-methylquinazoline

The infrared spectrum of 2-Chloro-6-methoxy-4-methylquinazoline is a composite of the vibrational modes of its distinct functional groups. Understanding the expected position and intensity of these absorptions is key to its identification.

The structure below highlights the key bonds responsible for the characteristic IR peaks.

G mol

Caption: Structure of 2-Chloro-6-methoxy-4-methylquinazoline.

The following table summarizes the anticipated IR absorption peaks based on established group frequencies and data from related quinazoline derivatives.[1][3][4]

Wavenumber (cm⁻¹)IntensityFunctional Group & Vibrational ModeRationale & Key Insights
3100-3000MediumAromatic C-H StretchThese peaks appear just above 3000 cm⁻¹ and confirm the presence of C-H bonds on the aromatic (quinazoline) ring system.[5][6][7]
2980-2850MediumAliphatic C-H Stretch (Methyl & Methoxy)These absorptions, occurring just below 3000 cm⁻¹, are characteristic of the sp³-hybridized C-H bonds in the methyl and methoxy groups.[5][6] A weak band around 2860-2800 cm⁻¹ can be diagnostic for the methoxy group.[8]
1628-1612StrongC=N Stretch (Iminie)This is a highly characteristic and strong absorption for the quinazoline ring, confirming the core heterocyclic structure.[1][4]
1600-1475Medium-StrongC=C Aromatic Ring StretchQuinazoline derivatives typically show several bands in this region due to the conjugated π-system of the fused rings.[1][3][7]
1465 & 1375MediumC-H Bend (Methyl Group)These two distinct bands correspond to the asymmetric and symmetric bending (deformation) of the methyl group, respectively.[9][10]
~1250 & ~1050StrongC-O Stretch (Aryl Ether)The methoxy group produces two strong C-O stretching bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1050 cm⁻¹.[11] Their high intensity is a key feature.
850-750StrongC-Cl StretchThe presence of a strong absorption in this region of the fingerprint is a critical indicator for the chloro-substituent on the aromatic system.[3][9][10]
900-675StrongAromatic C-H Out-of-Plane BendThe specific pattern of these strong bands in the fingerprint region is diagnostic of the substitution pattern on the benzene ring portion of the quinazoline.[6][7]

Part 3: A Comparative Guide: Distinguishing from a Key Precursor

A robust identification is not just about confirming expected peaks but also about noting the absence of peaks from potential starting materials. A logical precursor to our target molecule is 6-Methoxy-4-methylquinazolin-2(1H)-one . The key synthetic step involves converting the hydroxyl/oxo group at the 2-position to a chloro group.

Feature Comparison6-Methoxy-4-methylquinazolin-2(1H)-one (Precursor)2-Chloro-6-methoxy-4-methylquinazoline (Product)Spectroscopic Implication for Identification
Key Functional Group Lactam (Amide)Chloro-substituted ImineThe disappearance of precursor signals and the appearance of product signals provide definitive proof of reaction completion.
N-H Stretch Broad, strong band ~3200 cm⁻¹Absent The absence of this broad N-H stretch is a primary indicator that the precursor has been consumed.
C=O Stretch Very strong, sharp band ~1680 cm⁻¹Absent The disappearance of the strong carbonyl peak is a critical piece of evidence confirming the conversion of the oxo-group. Quinazolinone compounds show a C=O stretch between 1680-1700 cm⁻¹.[1][4]
C-Cl Stretch Absent Strong band ~850-750 cm⁻¹The emergence of a strong band in this region is the key positive indicator for the successful introduction of the chlorine atom onto the quinazoline ring.[9][10]

The logical workflow for this comparative analysis is visualized below.

G start Analyze IR Spectrum of Sample q_NH Broad Peak at ~3200 cm⁻¹ (N-H Stretch)? start->q_NH q_CO Strong Peak at ~1680 cm⁻¹ (C=O Stretch)? q_NH->q_CO No res_precursor High Probability of Precursor Contamination q_NH->res_precursor Yes q_CCl Strong Peak at 750-850 cm⁻¹ (C-Cl Stretch)? q_CO->q_CCl No q_CO->res_precursor Yes res_product Consistent with Pure 2-Chloro-6-methoxy-4-methylquinazoline q_CCl->res_product Yes res_check Inconclusive Data: Re-run or use other analytical methods (NMR, MS) q_CCl->res_check No

Caption: Decision workflow for spectral identification.

By systematically verifying the absence of key precursor peaks (N-H, C=O) and confirming the presence of the unique product peak (C-Cl), a researcher can confidently assert the identity and purity of 2-Chloro-6-methoxy-4-methylquinazoline. This dual-check approach forms a self-validating system integral to scientific trustworthiness.

References

  • Quinazoline Derivatives and it is Applications - Erbil - SUE Academics. SUE Academics.
  • 2-(Chloromethyl)-4-methylquinazoline | RUO | Supplier - Benchchem. Benchchem.
  • IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. Northern Illinois University.
  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development - IJIRT. International Journal of Innovative Research in Technology.
  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. Available at: [Link]

  • Culbertson, H., Decius, J. C., & Christensen, B. E. (1952). Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. Available at: [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available at: [Link]

  • Detection of the Methoxyl Group by Infrared Spectroscopy. Semantic Scholar. Available at: [Link]

  • Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. SciSpace. Available at: [Link]

  • FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Insubria. Available at: [Link]

  • FT‐IR spectrum of 4‐amino‐2‐chloro‐6,7‐dimethoxyquinazoline. ResearchGate. Available at: [Link]

  • Organic Chemistry - Spectroscopy - 1-Amino-2-methoxybenzene. YouTube. Available at: [Link]

  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. University of California, Los Angeles. Available at: [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Available at: [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. OpenStax. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 2-Chloro-6-methoxy-4-methylquinazoline and 2,4-Dichloroquinazoline in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and synthetic organic chemistry, quinazoline scaffolds are of paramount importance, forming the core of numerous the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and synthetic organic chemistry, quinazoline scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The functionalization of these scaffolds often relies on the strategic manipulation of chloro-substituted precursors via nucleophilic aromatic substitution (SNAr). This guide provides an in-depth, objective comparison of the reactivity of two key quinazoline intermediates: 2-Chloro-6-methoxy-4-methylquinazoline and 2,4-Dichloroquinazoline . Understanding the nuanced differences in their reactivity is crucial for designing efficient synthetic routes and optimizing reaction conditions.

Introduction: The Quinazoline Core and the Importance of C-Cl Bond Functionalization

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged structure in drug discovery. The introduction of various substituents onto this core allows for the fine-tuning of pharmacological activity. Chloroquinazolines, in particular, are versatile intermediates, with the chlorine atoms serving as excellent leaving groups for the introduction of a wide array of nucleophiles, such as amines, alcohols, and thiols. This versatility has been harnessed in the synthesis of a multitude of biologically active molecules, including kinase inhibitors for cancer therapy.

This guide will focus on the comparative reactivity of two commercially available chloroquinazoline derivatives, highlighting how substituent patterns dramatically influence their behavior in SNAr reactions.

The Reactivity Landscape of 2,4-Dichloroquinazoline: A Well-Established Baseline

2,4-Dichloroquinazoline is a widely utilized building block in organic synthesis. Its reactivity is characterized by a significant difference between the two chlorine atoms at the C2 and C4 positions.

Regioselectivity: The Predominance of C4 Substitution

Experimental evidence overwhelmingly demonstrates that the chlorine atom at the C4 position of 2,4-dichloroquinazoline is significantly more reactive towards nucleophiles than the chlorine at the C2 position.[1][2] This regioselectivity is a cornerstone of its synthetic utility, allowing for the sequential and controlled introduction of different nucleophiles.

The greater reactivity of the C4 position can be attributed to several factors:

  • Electronic Effects: The nitrogen atom at position 1 (N1) exerts a strong electron-withdrawing effect, which is more pronounced at the adjacent C2 and the para-related C4 positions. Theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the carbon atom at the C4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more susceptible to nucleophilic attack than the carbon at the C2-position.[3][4]

  • Stabilization of the Meisenheimer Intermediate: The intermediate formed upon nucleophilic attack at C4 (a Meisenheimer complex) is better stabilized through resonance involving the adjacent nitrogen atom (N3) and the fused benzene ring.

This inherent reactivity difference allows for selective substitution at C4 under relatively mild conditions, while substitution at C2 typically requires more forcing conditions, such as higher temperatures or the use of catalysts.[2]

Reaction Kinetics and Conditions

The SNAr reaction at the C4 position of 2,4-dichloroquinazoline generally proceeds under moderate conditions. Typical reactions involve heating the quinazoline with a primary or secondary amine in a polar aprotic solvent like isopropanol, ethanol, or dioxane, often in the presence of a base such as triethylamine or diisopropylethylamine (DIPEA) to neutralize the HCl generated.[4] Reaction times can range from a few hours to overnight, depending on the nucleophilicity of the amine and the reaction temperature.

Predicting the Reactivity of 2-Chloro-6-methoxy-4-methylquinazoline: A Multifaceted Analysis

The Interplay of Electronic Effects

In contrast to 2,4-dichloroquinazoline, which is activated by two electron-withdrawing chloro groups, 2-Chloro-6-methoxy-4-methylquinazoline possesses a more complex electronic profile:

  • 2-Chloro Group: This group is electron-withdrawing and activates the C2 position for nucleophilic attack.

  • 6-Methoxy Group: The methoxy group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect typically dominates, leading to an overall increase in electron density on the benzene ring.[5][6] This increased electron density deactivates the aromatic system towards nucleophilic attack.[7]

  • 4-Methyl Group: The methyl group is a weak electron-donating group through induction (+I effect), which also contributes to a slight deactivation of the ring towards nucleophiles.

Therefore, the combined electronic effect of the methoxy and methyl groups is expected to render the quinazoline ring of 2-Chloro-6-methoxy-4-methylquinazoline less electrophilic and thus less reactive towards nucleophilic aromatic substitution compared to 2,4-dichloroquinazoline.

Steric Considerations

The 4-methyl group in 2-Chloro-6-methoxy-4-methylquinazoline is not expected to exert significant steric hindrance on the C2 position. However, in comparison to the unsubstituted C4 position of 2,4-dichloroquinazoline, the presence of the methyl group at C4 in the former molecule blocks this position from nucleophilic attack.

Comparative Reactivity Summary

The following table summarizes the predicted and established reactivity profiles of the two quinazoline derivatives.

Feature2,4-Dichloroquinazoline2-Chloro-6-methoxy-4-methylquinazoline (Predicted)Rationale
Overall Reactivity HighModerate to LowThe two electron-withdrawing chloro groups in 2,4-dichloroquinazoline strongly activate the ring for SNAr. The electron-donating methoxy and methyl groups in 2-Chloro-6-methoxy-4-methylquinazoline deactivate the ring.
Primary Reactive Site C4C2The C4 position in 2,4-dichloroquinazoline is electronically favored for nucleophilic attack.[4] In 2-Chloro-6-methoxy-4-methylquinazoline, the C4 position is blocked by a methyl group, leaving C2 as the only site for substitution.
Regioselectivity C4 >> C2C2 (exclusive)The inherent electronic preference and the blocking of the C4 position dictate the regioselectivity.
Typical Reaction Conditions Moderate (e.g., reflux in isopropanol)More forcing (e.g., higher temperatures, longer reaction times)The deactivated nature of the ring in 2-Chloro-6-methoxy-4-methylquinazoline will likely necessitate more stringent conditions to achieve comparable conversion rates.
Yields with Weak Nucleophiles Moderate to goodPotentially lowThe lower electrophilicity of the substrate may lead to lower yields, especially with less reactive nucleophiles.

Experimental Protocols: A Practical Guide

The following are representative experimental protocols for nucleophilic aromatic substitution on both quinazoline derivatives. The protocol for 2-Chloro-6-methoxy-4-methylquinazoline is a suggested starting point based on its predicted lower reactivity.

Protocol 1: Amination of 2,4-Dichloroquinazoline at the C4-Position

This procedure describes a general method for the regioselective substitution of the C4-chloro group with an amine.

Materials:

  • 2,4-Dichloroquinazoline

  • Primary or secondary amine (e.g., aniline, benzylamine) (1.1 eq)

  • Isopropanol

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

Procedure:

  • To a solution of 2,4-dichloroquinazoline (1.0 eq) in isopropanol, add the amine (1.1 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Amination of 2-Chloro-6-methoxy-4-methylquinazoline at the C2-Position (Suggested)

This proposed protocol is an adaptation of the general procedure, accounting for the anticipated lower reactivity of the substrate.

Materials:

  • 2-Chloro-6-methoxy-4-methylquinazoline

  • Primary or secondary amine (e.g., morpholine, piperidine) (1.5 eq)

  • N,N-Dimethylformamide (DMF) or Dioxane

  • Potassium carbonate (K2CO3) (2.0 eq)

Procedure:

  • To a solution of 2-Chloro-6-methoxy-4-methylquinazoline (1.0 eq) in DMF or dioxane, add the amine (1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Comparison: Diagrams and Workflows

Structural Comparison and Reactivity Hotspots

G start Dissolve Chloroquinazoline in Solvent add_reagents Add Nucleophile and Base start->add_reagents heat Heat Reaction (Temperature and Time Vary) add_reagents->heat monitor Monitor by TLC heat->monitor workup Work-up and Purification monitor->workup Reaction Complete product Isolated Product workup->product

Caption: Generalized workflow for SNAr on chloroquinazolines.

Conclusion: Strategic Selection of Quinazoline Intermediates

The reactivity of chloroquinazolines is profoundly influenced by their substitution patterns. 2,4-Dichloroquinazoline is a highly reactive and regioselective substrate, with the C4 position being the primary site of nucleophilic attack under mild to moderate conditions. In contrast, 2-Chloro-6-methoxy-4-methylquinazoline is predicted to be a less reactive substrate due to the deactivating effects of its electron-donating methoxy and methyl groups. Nucleophilic substitution on this molecule is expected to occur exclusively at the C2 position and likely requires more forcing reaction conditions.

For synthetic chemists and drug development professionals, a clear understanding of these reactivity differences is paramount. The choice between these two intermediates will depend on the desired substitution pattern and the overall synthetic strategy. While 2,4-dichloroquinazoline offers a reliable route to C4-functionalized quinazolines, 2-Chloro-6-methoxy-4-methylquinazoline provides a scaffold for the synthesis of C2-substituted analogues, albeit with the expectation of lower reactivity. This comparative guide serves as a valuable resource for making informed decisions in the synthesis of novel quinazoline-based compounds.

References

  • Vaia. (n.d.). Problem 53 Explain why a methoxy group (CH... Retrieved from [Link]

  • Barbosa, M. L. de C., Pinheiro, P. S. M., da Conceição, R. A., Pires, J. R., Franco, L. S., Sant’Anna, C. M. R., Barreiro, E. J., & Lima, L. M. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. MDPI AG. Retrieved from [Link]

  • Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]

  • Chandrasekhar, S., Raghu, M. S., Kumar, K. Y., Alharethy, F., Prashanth, M. K., & Jeon, B.-H. (2023). Theoretical and experimental investigation of novel quinazoline derivatives: synthesis, photophysical, reactive properties, molecular docking and selective HSA biointeraction. Journal of Biomolecular Structure & Dynamics, 1–16. Retrieved from [Link]

  • SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective SNAr in the synthesis of 2-chloro-4-anilinoquinazolines.... Retrieved from [Link]

  • SciELO México. (n.d.). Grids I: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Kim, H., Kim, M., Chae, S., Park, S., Kim, Y., & Lee, J. (2022). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. RSC medicinal chemistry, 13(8), 987–995. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • Chandrasekhar, S., Raghu, M. S., Kumar, K. Y., Alharethy, F., Prashanth, M. K., & Jeon, B. H. (2024). Theoretical and experimental investigation of novel quinazoline derivatives: synthesis, photophysical, reactive properties, molecular docking and selective HSA biointeraction. Journal of biomolecular structure & dynamics, 42(13), 6772–6787. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Stack Exchange. (2024). Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. Retrieved from [Link]

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  • Showalter, H. D., & Bridges, A. J. (1998). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries.
  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.
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  • Barbosa, M. L. de C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021.
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Validation

A Comparative Guide to the Structural Elucidation of 2-Chloro-6-methoxy-4-methylquinazoline for Drug Discovery

This guide provides a comprehensive framework for the crystal structure analysis of 2-Chloro-6-methoxy-4-methylquinazoline, a molecule of significant interest within medicinal chemistry. Quinazoline scaffolds are foundat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the crystal structure analysis of 2-Chloro-6-methoxy-4-methylquinazoline, a molecule of significant interest within medicinal chemistry. Quinazoline scaffolds are foundational in the development of targeted therapeutics, including potent anticancer agents like gefitinib and erlotinib, due to their ability to act as "hinge-binding" motifs in kinase inhibitors.[1][2] The precise spatial arrangement of substituents on the quinazoline core dictates binding affinity, selectivity, and pharmacokinetic properties. Therefore, high-resolution structural analysis via single-crystal X-ray diffraction is an indispensable step in the rational design of novel drug candidates.[3][4]

While a publicly deposited crystal structure for 2-Chloro-6-methoxy-4-methylquinazoline is not available as of this writing, this guide will establish the complete experimental and analytical workflow for its determination. We will use the structurally related compound, 2-methylquinazolin-4(3H)-one hydrochloride , for which detailed crystallographic data has been published, as a primary case study to illustrate the process and interpret the results.[5] Through a comparative analysis, we will project how the unique substituents of our target molecule are likely to influence its solid-state conformation and intermolecular interactions, providing critical insights for researchers in the field.

The Strategic Importance of Substituents: A Pre-Crystallographic Analysis

The specific combination of chloro, methoxy, and methyl groups on the 2, 4, and 6 positions of the quinazoline core is not arbitrary. Each group is chosen to probe and optimize interactions within a biological target's binding pocket.

  • 2-Chloro Group: This electron-withdrawing group can serve multiple roles. It can act as a hydrogen bond acceptor and participate in halogen bonding—a specific, non-covalent interaction with electron-rich atoms like oxygen or nitrogen—which can significantly enhance binding affinity.[6][7] Its placement at the 2-position can be critical for modulating the electronics of the pyrimidine ring and for direct interaction with target residues.

  • 6-Methoxy Group: The methoxy group is a versatile substituent that is electron-donating by resonance and electron-withdrawing by induction.[8] The oxygen atom is a potent hydrogen bond acceptor, while the methyl group can engage in favorable van der Waals or hydrophobic interactions.[6] Its position on the benzene ring can influence solubility and metabolic stability.

  • 4-Methyl Group: A small alkyl group like methyl can serve as a "steric rudder," influencing the molecule's preferred conformation. It can also form productive hydrophobic interactions in a protein's active site, displacing water molecules and contributing favorably to the binding entropy.

Understanding these potential roles is the causality behind the synthesis of this specific derivative and underscores the necessity of confirming their three-dimensional arrangement through X-ray diffraction.

Experimental Workflow: From Powder to Structure

The determination of a crystal structure is a systematic process that demands precision at every stage. The protocol described below is a self-validating system, where the quality of the outcome (a well-refined crystal structure) is directly dependent on the successful execution of each preceding step.

  • Synthesis and Purification:

    • Synthesize 2-Chloro-6-methoxy-4-methylquinazoline using an appropriate literature method, such as the cyclization of a substituted anthranilamide followed by chlorination.

    • Purify the crude product to >99% purity using column chromatography or recrystallization. Purity is paramount, as impurities can severely inhibit crystallization.

    • Confirm the identity and purity of the bulk material using NMR, LC-MS, and elemental analysis.[9]

  • Crystallization Screening:

    • Employ a variety of crystallization techniques to obtain single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension). Slow evaporation is a common starting point.

    • Screen a diverse set of solvents and solvent systems (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane, and binary mixtures thereof). The goal is to find conditions where the compound is sparingly soluble, allowing for slow, ordered crystal growth.

    • Vary conditions such as temperature (room temperature, 4°C, etc.) and concentration.

  • Single-Crystal X-ray Diffraction:

    • Carefully select a well-formed, single crystal and mount it on a goniometer head.

    • Collect diffraction data using a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[10] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage.

    • The instrument software performs a series of scans to measure the intensities and positions of thousands of diffraction spots.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map and a preliminary molecular model.

    • Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by metrics such as the R-factor.[10]

G cluster_synthesis Material Preparation cluster_crystal Crystallization cluster_xray X-ray Diffraction & Analysis synthesis Synthesis of Target Compound purification High-Purity Purification synthesis->purification characterization Spectroscopic Confirmation (NMR, MS) purification->characterization screening Screening Solvents & Conditions characterization->screening growth Slow Crystal Growth screening->growth selection Selection of Diffraction-Quality Crystal growth->selection data_collection Data Collection (Diffractometer) selection->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition (e.g., CCDC) refinement->validation final_structure Final Crystal Structure validation->final_structure Final Structural Data

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Case Study: Structural Analysis of 2-methylquinazolin-4(3H)-one hydrochloride

To ground our discussion in real experimental data, we will examine the published crystal structure of 2-methylquinazolin-4(3H)-one hydrochloride.[5] This salt provides an excellent comparison point, featuring the core quinazoline ring system.

Parameter Value for 2-methylquinazolin-4(3H)-one hydrochloride[5] Interpretation & Significance
Chemical FormulaC₉H₉N₂O⁺ · Cl⁻Confirms the composition of the molecule in the crystal lattice, including the counter-ion.
Formula Weight197.63 g/mol Molecular mass of the asymmetric unit.
Crystal SystemOrthorhombicDefines the basic geometry of the unit cell.
Space GroupPbcmDescribes the symmetry elements within the unit cell, dictating the packing arrangement.
a, b, c (Å)6.848(2), 7.828(3), 16.626(6)The dimensions of the unit cell along the x, y, and z axes.
V (ų)891.2(5)The volume of a single unit cell.
Z4The number of molecules in one unit cell.
Temperature150 KThe low temperature at which data was collected to minimize atomic vibrations.
R-factor (R₁)0.047A key indicator of the quality of the refinement. A value < 0.05 indicates a very good model fit.

The analysis of this structure revealed that the quinazolinium moiety is perfectly planar and that the crystal packing is dominated by N—H⋯Cl hydrogen-bonding interactions, which link the molecules into zigzag chains.[5] This type of detailed interaction analysis is precisely the goal for our target molecule.

Comparative Analysis and Structural Predictions

By comparing the known structure of our case study molecule with the expected features of 2-Chloro-6-methoxy-4-methylquinazoline , we can make informed predictions about its structure.

  • Molecular Planarity: The quinazoline core itself is aromatic and thus inherently planar. However, the 2-chloro and 4-methyl groups are in the plane of the pyrimidine ring. The 6-methoxy group's methyl carbon may lie slightly out of the plane of the benzene ring due to free rotation around the C-O bond, a conformation that would be definitively resolved by X-ray analysis.

  • Intermolecular Interactions: Unlike the hydrochloride salt, which has a strong N-H⁺ donor and a Cl⁻ acceptor, the neutral 2-Chloro-6-methoxy-4-methylquinazoline lacks strong hydrogen bond donors. Its packing will likely be governed by a combination of weaker interactions:

    • C—H⋯N interactions: The aromatic and methyl C-H groups can act as weak donors to the nitrogen atoms of neighboring quinazoline rings.

    • C—H⋯O interactions: The methoxy oxygen is a good hydrogen bond acceptor.

    • Halogen Bonding: The 2-chloro substituent could form a C—Cl⋯N or C—Cl⋯O halogen bond, which can be a highly directional and structure-defining interaction.[6]

    • π–π Stacking: The planar quinazoline rings are prime candidates for π–π stacking, which would likely be a dominant feature of the crystal packing.[5]

  • Conformational Impact: The presence of the 4-methyl group, as opposed to the 4-oxo group in the case study, will significantly alter the local electronic environment and steric profile. This change eliminates a hydrogen bond donor (the N3-H) and acceptor (the C4=O), fundamentally changing the likely packing motifs.

G Core Quinazoline Core (Planar) Target Target Molecule 2-Chloro-6-methoxy-4-methylquinazoline Core->Target Substituents: -2-Cl -4-Me -6-OMe CaseStudy Case Study 2-methylquinazolin-4(3H)-one HCl Core->CaseStudy Substituents: -2-Me -4-Oxo -N3-H+ Target->CaseStudy Key Differences: - H-Bonding Potential - Steric Profile at C4 - Presence of Halogen Bond Donor

Caption: Key structural differences between the target molecule and the case study compound.

Implications for Drug Development

A definitive crystal structure of 2-Chloro-6-methoxy-4-methylquinazoline would provide invaluable, actionable data for drug development professionals.

  • Structure-Activity Relationship (SAR): The precise bond angles, bond lengths, and torsion angles provide a ground-truth conformation. This allows computational chemists to build more accurate pharmacophore models and perform molecular docking studies with higher confidence.[11][12]

  • Rational Drug Design: Observing the actual intermolecular interactions in the crystal lattice (e.g., confirming a key halogen bond or an unexpected C-H···π interaction) can inspire the design of new analogs. For instance, if the methoxy group is shown to accept a specific hydrogen bond, chemists could explore replacing it with other acceptors to modulate potency or selectivity.[13]

  • Polymorph Screening: A single compound can crystallize in multiple forms (polymorphs) with different physical properties, affecting solubility, stability, and bioavailability. The initial crystal structure provides the benchmark against which potential new polymorphs, a critical component of pharmaceutical development, can be identified and characterized.

References

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